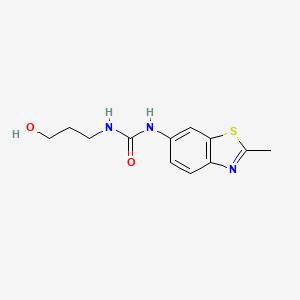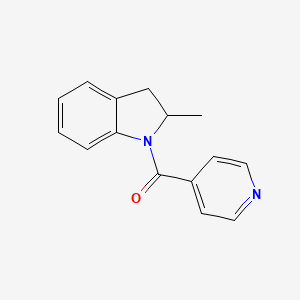
1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea, also known as HMBTU, is a chemical compound with potential applications in scientific research. HMBTU has a unique chemical structure that makes it an ideal candidate for various research studies.
作用機序
The mechanism of action of 1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea is not fully understood. However, studies have suggested that it may inhibit protein kinase C by binding to its regulatory domain. This binding may interfere with the activation of protein kinase C, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells, induce apoptosis, and suppress the migration and invasion of cancer cells. 1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. 1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea is also stable under various conditions, which makes it suitable for long-term storage. However, one limitation of 1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea is that it may not be suitable for in vivo studies due to its poor solubility and potential toxicity.
将来の方向性
There are several future directions for the study of 1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea. One area of interest is the development of 1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea-based fluorescent probes for biological imaging. Another potential direction is the study of 1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea as a potential therapeutic agent for cancer and inflammatory diseases. Further research is also needed to fully understand the mechanism of action of 1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea and its potential applications in various fields of science.
Conclusion:
In conclusion, 1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea is a promising compound for scientific research. It has a unique chemical structure that makes it suitable for various applications, including organic synthesis, biological imaging, and potential therapeutic agents. Further research is needed to fully understand the potential of 1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea and its future directions for scientific research.
合成法
The synthesis of 1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea involves the reaction of 2-methylbenzothiazol-6-amine with 3-chloro-1-propanol and urea. The reaction is carried out in the presence of a catalyst, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide. The final product is obtained after purification through column chromatography.
科学的研究の応用
1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea has a wide range of potential applications in scientific research. It can be used as a reagent in organic synthesis, as a fluorescent probe for biological imaging, and as a ligand for metal ions. 1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea has also been studied as a potential inhibitor of protein kinase C, which plays a crucial role in various cellular processes.
特性
IUPAC Name |
1-(3-hydroxypropyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-8-14-10-4-3-9(7-11(10)18-8)15-12(17)13-5-2-6-16/h3-4,7,16H,2,5-6H2,1H3,(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJVJWAXFIUAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Carbamoyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-5'-carboxylic Acid Ethyl Ester](/img/structure/B7538185.png)
![2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7538189.png)
![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B7538195.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7538226.png)





![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7538281.png)